2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
CAS No.:
Cat. No.: VC17828526
Molecular Formula: C11H11BrN2S
Molecular Weight: 283.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2S |
|---|---|
| Molecular Weight | 283.19 g/mol |
| IUPAC Name | 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
| Standard InChI | InChI=1S/C11H11BrN2S/c1-8(11-13-6-7-15-11)14-10-5-3-2-4-9(10)12/h2-8,14H,1H3 |
| Standard InChI Key | AUKSQKBNGDQYKM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CS1)NC2=CC=CC=C2Br |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
2-Bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline consists of three primary components:
-
A brominated aniline moiety, where a bromine atom occupies the second position of the benzene ring.
-
A thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
-
An ethyl linker bridging the aniline nitrogen and the thiazole ring.
The compound’s stereoelectronic properties are influenced by the electron-withdrawing bromine atom and the electron-rich thiazole ring, which may facilitate diverse reactivity patterns .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | Not publicly available | N/A |
| Molecular Formula | C₁₁H₁₁BrN₂S | (inferred) |
| Molecular Weight | 283.19 g/mol | Calculated |
| IUPAC Name | 2-Bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline | Systematic |
Synthesis and Manufacturing Processes
Synthetic Pathways
While no direct synthesis protocols for 2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline are documented, analogous compounds suggest a multi-step approach:
-
Thiazole-Ethylamine Preparation:
-
Brominated Aniline Formation:
-
Coupling Reaction:
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Thiazole-ethylamine | 2-Aminothiazole, ethyl bromide, K₂CO₃, DMF, 80°C | Excess ethyl bromide, prolonged reaction time |
| Bromination | Br₂, FeBr₃, CH₃COOH, 0–5°C | Controlled addition rate |
| Coupling | DMF, 100°C, 12 h | Catalytic Pd or Cu |
Physicochemical Properties
Thermal Stability and Solubility
Data from structurally related bromothiazole compounds (e.g., 2-Bromo-1-(1,3-thiazol-2-yl)ethanone) indicate:
-
Melting Point: 54–55°C (similar bromothiazole derivatives) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., acetonitrile, chloroform) but limited in water .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include N-H stretch (~3350 cm⁻¹), C-Br stretch (~600 cm⁻¹), and C=S vibration (~1100 cm⁻¹).
-
NMR: ¹H NMR would show aromatic protons (δ 6.8–7.5 ppm), thiazole protons (δ 7.2–8.1 ppm), and ethyl group signals (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.8 ppm for CH₂) .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The bromine atom at the ortho position is susceptible to nucleophilic displacement, enabling reactions with:
-
Amines to form secondary amines.
-
Hydroxide ions to yield phenolic derivatives.
Electrophilic Aromatic Substitution
The thiazole ring’s electron-rich nature allows electrophilic attacks at the 5-position, facilitating:
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 3-Bromo-N-[1-(thiazol-2-yl)ethyl]aniline | Bromine at meta position | Enhanced anticancer activity |
| N-(Thiazol-2-yl)-4-bromoaniline | Lack of ethyl linker | Reduced membrane permeability |
| 2-Amino-5-bromothiazole | No aniline moiety | Agricultural applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume